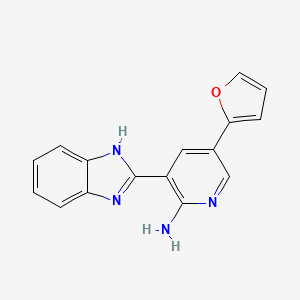
3-(1H-benzimidazol-2-yl)-5-(furan-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)-5-(furan-2-yl)pyridin-2-amine is a heterocyclic compound that contains benzimidazole, furan, and pyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-(furan-2-yl)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Formation of the pyridine ring: This might involve cyclization reactions using appropriate precursors.
Coupling reactions: The furan ring can be introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metal catalysts for coupling reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furanones, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Fluorescent Probes: The compound might be used in the development of fluorescent probes for imaging.
Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be needed to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antiviral activities.
Furan derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Pyridine derivatives: Commonly found in many drugs and agrochemicals.
Uniqueness
The unique combination of benzimidazole, furan, and pyridine rings in 3-(1H-benzimidazol-2-yl)-5-(furan-2-yl)pyridin-2-amine might confer unique biological activities and chemical properties not found in other compounds.
生物活性
3-(1H-benzimidazol-2-yl)-5-(furan-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C16H12N4O
- Molecular Weight : 276.29 g/mol
- IUPAC Name : this compound
The compound features a benzimidazole moiety, which is known for its biological relevance, particularly in the development of pharmaceuticals targeting cancer and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| HCT116 | 1.1 | Cell cycle arrest |
| A549 | 36.12 | ROS elevation |
The compound's mechanism often involves the induction of apoptosis and cell cycle arrest in the G2/M phase, which is crucial for its anticancer efficacy .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which is pivotal in inflammation .
Antimicrobial Activity
This compound also displays antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
- Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability with IC50 values ranging from 1.1 µM to 36.12 µM depending on the cell line tested .
- Mechanistic Insights : Research has shown that the compound induces apoptosis through ROS-mediated pathways, which suggests a novel approach for cancer treatment by targeting oxidative stress mechanisms .
- In Vivo Studies : Preliminary in vivo studies indicate that this compound possesses favorable pharmacokinetic properties, including good bioavailability and significant antitumor efficacy in xenograft models .
特性
分子式 |
C16H12N4O |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-5-(furan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H12N4O/c17-15-11(8-10(9-18-15)14-6-3-7-21-14)16-19-12-4-1-2-5-13(12)20-16/h1-9H,(H2,17,18)(H,19,20) |
InChIキー |
BSGGIARKEGCVHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CC=CO4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















